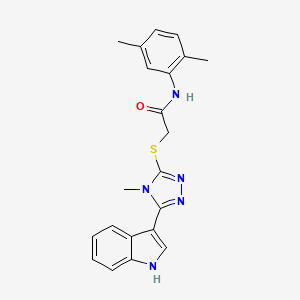
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic compounds involving indolyl, triazolyl, and acetamide groups is significant due to their diverse biological activities and applications in chemical synthesis. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, including cycloaddition, condensation, and substitution reactions. For instance, cycloaddition reactions have been used in heterocyclic synthesis to produce triazolyl derivatives from sydnone intermediates (Hunnur, Latthe, & Badami, 2005). Carbodiimide condensation has also been employed for the synthesis of thiadiazolyl-acetamide derivatives, showcasing the versatility of synthetic routes (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. Single-crystal X-ray diffraction provides detailed information about the crystal system, space group, and molecular conformation (Xue et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, enabling a variety of chemical transformations. For example, acetamide derivatives can undergo nucleophilic substitution reactions, and triazole rings can participate in cycloaddition reactions, expanding the chemical diversity of the synthesized molecules.
Physical Properties Analysis
The physical properties, including melting points and solubility, can be determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in chemical synthesis.
Chemical Properties Analysis
Chemical properties, such as acidity (pKa) values, can be determined through spectroscopic studies. For example, the acidity constants of acetamide derivatives have been evaluated using UV spectroscopy, providing insights into their protonation states and chemical stability (Duran & Canbaz, 2013).
科学的研究の応用
1,2,4-Triazole Derivatives in Medicinal Chemistry
1,2,4-Triazole derivatives are a significant class of compounds with a wide range of biological and pharmacological activities. The versatility of these compounds stems from their ability to act as a core structure for developing new drugs with varied biological activities. For instance, 1,2,4-triazole derivatives have been extensively studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Recent literature emphasizes the continuous exploration of 1,2,4-triazole chemistry to design and synthesize novel derivatives with enhanced efficacy and safety profiles for various therapeutic applications (Ohloblina, 2022; Nasri et al., 2021).
Pharmacological Significance and Synthetic Approaches
The pharmacological significance of 1,2,4-triazole-containing scaffolds is widely acknowledged in drug discovery, particularly for their roles in targeting various diseases. Synthetic strategies for these compounds are crucial for the development of new therapeutic agents. Recent reviews have summarized the latest strategies for synthesizing 1,2,4-triazole-containing scaffolds, highlighting the importance of 3-amino-1,2,4-triazole as a precursor. These strategies are pivotal for the discovery of novel drug candidates with improved therapeutic profiles (Nasri et al., 2021).
Antituberculosis Activity of Organotin Complexes
Research has also explored the antituberculosis activity of organotin complexes, demonstrating the potential of these compounds in addressing tuberculosis, a major global health challenge. Studies have indicated that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting the significance of the organotin moiety's structure in enhancing biological activity (Iqbal et al., 2015).
Advanced Oxidation Processes for Compound Degradation
The environmental impact and degradation pathways of pharmaceutical compounds, including those related to the triazole class, have been examined through advanced oxidation processes (AOPs). These studies provide insights into the degradation kinetics, by-products, and potential environmental and health impacts of pharmaceutical compounds, underscoring the importance of understanding both the therapeutic benefits and environmental risks associated with chemical compounds (Qutob et al., 2022).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-13-8-9-14(2)18(10-13)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-17-7-5-4-6-15(16)17/h4-11,22H,12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKIUNIPVGYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

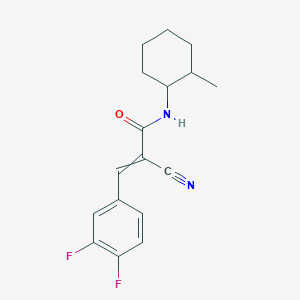

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)
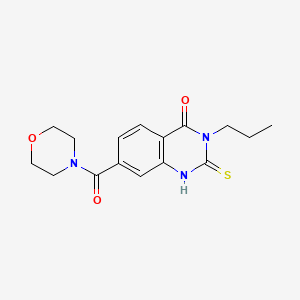
![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
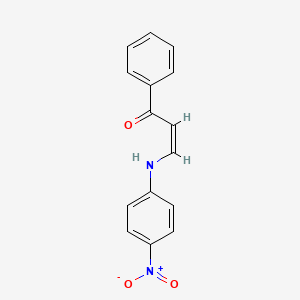
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)
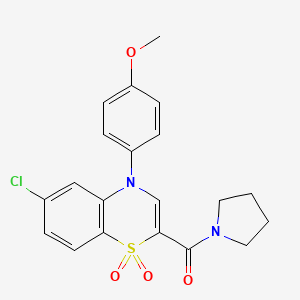
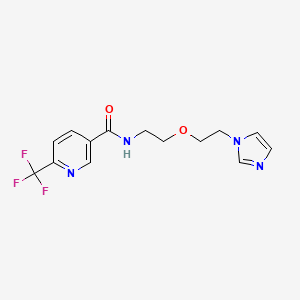
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
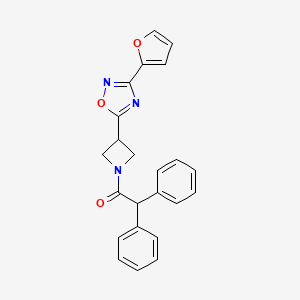
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)